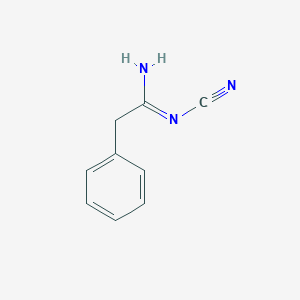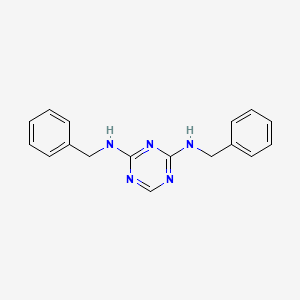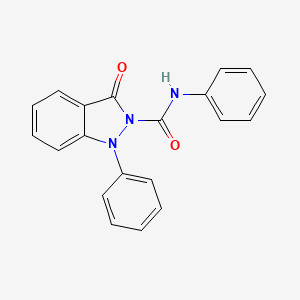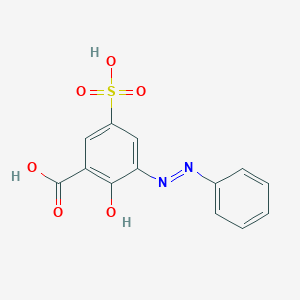
6-Oxo-5-(2-phenylhydrazinylidene)-3-sulfocyclohexa-1,3-diene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxo-5-(2-phenylhydrazinylidene)-3-sulfocyclohexa-1,3-diene-1-carboxylic acid is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a phenylhydrazinylidene group, a sulfocyclohexa-diene ring, and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-5-(2-phenylhydrazinylidene)-3-sulfocyclohexa-1,3-diene-1-carboxylic acid typically involves the reaction of phenylhydrazine with a suitable precursor compound under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is essential to achieve high yields and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-Oxo-5-(2-phenylhydrazinylidene)-3-sulfocyclohexa-1,3-diene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenylhydrazinylidene group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound. Substitution reactions can result in the formation of various substituted phenylhydrazinylidene derivatives.
Wissenschaftliche Forschungsanwendungen
6-Oxo-5-(2-phenylhydrazinylidene)-3-sulfocyclohexa-1,3-diene-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Oxo-5-(2-phenylhydrazinylidene)-3-sulfocyclohexa-1,3-diene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenylhydrazinylidene group is believed to play a crucial role in its biological activity by interacting with enzymes and receptors in the body. The compound may also modulate various signaling pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Oxo-5-(phenylhydrazono)-5,6-dihydro-2-naphthalenesulfonate
- 6-Oxo-5-(2-phenylhydrazinylidene)-5,6-dihydronaphthalene-2-carboxylic acid
Uniqueness
Compared to similar compounds, 6-Oxo-5-(2-phenylhydrazinylidene)-3-sulfocyclohexa-1,3-diene-1-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
67810-62-2 |
|---|---|
Molekularformel |
C13H10N2O6S |
Molekulargewicht |
322.30 g/mol |
IUPAC-Name |
2-hydroxy-3-phenyldiazenyl-5-sulfobenzoic acid |
InChI |
InChI=1S/C13H10N2O6S/c16-12-10(13(17)18)6-9(22(19,20)21)7-11(12)15-14-8-4-2-1-3-5-8/h1-7,16H,(H,17,18)(H,19,20,21) |
InChI-Schlüssel |
OESJRYHYCCTVFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=CC(=CC(=C2O)C(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-Pyrrolidinedione, 1-[2-(2-pyridinyl)ethyl]-](/img/structure/B14458794.png)
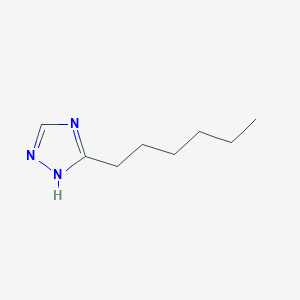

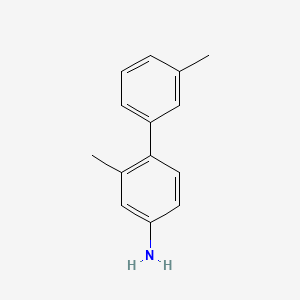
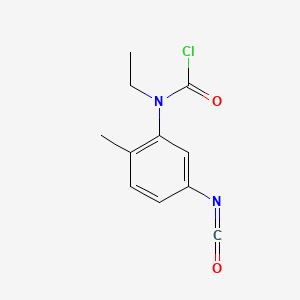
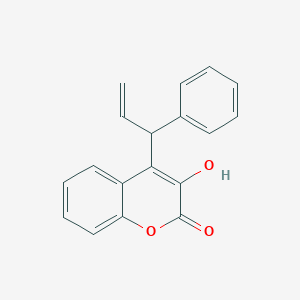



![(1R,5S)-3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;methanesulfonic acid](/img/structure/B14458843.png)
